Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate
Description
Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a nitrogen-containing heterocyclic compound featuring a piperidinylidene core conjugated with a 4-nitrophenyl group and an ethyl acetate moiety.
Properties
IUPAC Name |
ethyl 2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)11-12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPOEUWKAVXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
- Analgesic Effects : In vivo studies utilizing the tail-flick assay have indicated that this compound may possess analgesic properties. This suggests potential applications in pain management therapies .
- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in vitro, with IC50 values indicating moderate cytotoxicity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The presence of the nitrophenyl group may facilitate interactions with specific enzymes involved in cellular signaling pathways, potentially leading to altered cell function and growth inhibition.
- Membrane Disruption : The compound may disrupt bacterial membranes, leading to increased permeability and subsequent cell death.
Case Study 1: Antibacterial Efficacy
In a study conducted by Azzam et al., the antibacterial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .
Case Study 2: Analgesic Properties
A separate investigation utilized the tail-flick assay to assess the analgesic properties of this compound in a rodent model. The results demonstrated that administration led to a statistically significant increase in pain threshold compared to control groups, suggesting effective analgesic activity .
Data Tables
| Activity | Tested Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|
| Antibacterial (S. aureus) | 50 | 75 |
| Antibacterial (E. coli) | 50 | 70 |
| Analgesic (Tail-flick) | 25 | Increase by 30% |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is characterized by a complex structure that includes:
- Piperidine ring : Known for its role in various pharmacological activities.
- Nitrophenyl group : Imparts unique electronic properties that can enhance biological activity.
- Ethyl acetate moiety : Commonly used as a solvent, but also contributes to the compound's overall reactivity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study by Aziz-ur-Rehman et al. (2018) demonstrated that similar piperidine derivatives showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development in cancer therapy .
Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial activity against several pathogens. For instance, studies have shown that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations. This suggests potential applications in treating bacterial infections .
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. This compound may exhibit effects on neurotransmitter systems, particularly through interactions with acetylcholinesterase. Inhibitors of this enzyme are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Synthesis and Evaluation
A comprehensive study involved synthesizing this compound and evaluating its biological activities. The synthesis process included several steps, starting from commercially available piperidine derivatives, followed by functionalization to introduce the nitrophenyl group. The final product was subjected to various biological assays to assess its anticancer and antimicrobial properties.
Case Study 2: Structure-Activity Relationship (SAR)
Another significant research effort focused on the structure-activity relationship of piperidine derivatives, including this compound. By modifying different substituents on the piperidine ring, researchers were able to identify key structural features that enhance biological activity. This study provided insights into optimizing the compound for better efficacy against cancer cell lines and bacterial strains.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Target Compound : Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate
- Core : Piperidinylidene (unsaturated six-membered ring with a conjugated double bond).
- Substituents : 4-Nitrophenyl (electron-withdrawing), ethyl acetate ester (hydrolysis-sensitive).
- Key Functional Groups: Nitro group (–NO₂), ester (–COOEt).
Analogues :
1-(4-Nitrophenyl)piperidin-2-one (CAS 38560-30-4) Core: Piperidinone (saturated six-membered ring with a ketone). Substituents: 4-Nitrophenyl at position 1. Key Difference: Lack of conjugation (saturated ring) and absence of an ester group reduces reactivity compared to the target compound .
Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9)
- Core : Acetate ester with difluoro substitution.
- Substituents : 4-Nitrophenyl, two fluorine atoms on the α-carbon.
- Key Difference : Difluoro substitution increases electronegativity and metabolic stability but eliminates the piperidine ring, altering pharmacokinetics .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4) Core: Thiazole ring with sulfonamide linkage. Substituents: 4-Nitrophenylsulfonyl group.
Ethyl 2-[2-Methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate (CAS 477870-12-5)
Physicochemical Properties
Notes:
Pharmacological and Crystallographic Insights
- Biological Activity: While direct data for the target compound are unavailable, analogues with 4-nitrophenyl groups are often explored as enzyme inhibitors (e.g., Retinol Binding Protein 4 antagonists in ) . The piperidinylidene core may enable π-π stacking interactions with aromatic residues in enzyme active sites.
- Crystallography: Related compounds (e.g., ’s ethyl 2-{2-[(1Z)-1-hydroxy-3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl]phenoxy}acetate) exhibit layered molecular packing via C–H···O interactions, suggesting similar solid-state stability for the target compound .
Q & A
Q. Table 1: Synthesis Optimization
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
- X-Ray Crystallography : Determines dihedral angles between acetate, benzimidazole, and nitrophenylhydrazone subunits (e.g., 7.35° and 18.23°), with hydrogen bonding networks (C–H···O, N–H···O) stabilizing the crystal lattice .
- NMR Spectroscopy : NMR (400 MHz, CDCl) reveals peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet), nitrophenyl (δ 8.1–8.3 ppm, doublet), and piperidinylidene protons (δ 2.5–3.1 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] at m/z 345.12 (calculated for CHNO) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound, and what factors lead to variability?
Methodological Answer:
Yield variability arises from:
- Catalyst Selection : Base catalysts (e.g., KOH vs. NaH) impact enolate formation efficiency in condensation steps .
- Temperature Control : Cyclization at 80–100°C improves ring closure but may degrade nitro groups if exceeding 110°C .
- Purification Challenges : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts .
Recommendation : Use inert atmospheres (N) to prevent oxidation and monitor reaction progress via TLC (R = 0.5 in 3:7 EtOAc/hexane) .
Advanced: What contradictions exist in reported pharmacological data, and how should they be resolved?
Methodological Answer:
- Thyroid Receptor Antagonism vs. Antiviral Activity : identifies it as a thyroid hormone receptor (TR) antagonist, while reports derivatives with antiviral activity (IC = 5–6 µg/mL). This discrepancy may arise from structural modifications (e.g., substitution at the piperidinylidene or acetamide groups) .
- Resolution : Conduct comparative SAR studies using analogs with controlled substituents and validate via TRβ binding assays (IC) and antiviral plaque reduction assays .
Advanced: What is the compound’s role in synthesizing pharmaceutical intermediates, and what analytical methods ensure purity?
Methodological Answer:
- Apixaban Intermediate : Used in coupling reactions to form pyrazolo[3,4-c]pyridine cores. Key quality checks include:
- Stability Studies : Store at 2–8°C under argon to prevent hydrolysis of the ester group .
Advanced: How can computational modeling predict the compound’s reactivity or binding interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., nitrophenyl ring for nucleophilic substitution) .
- Molecular Docking : Simulate TRβ binding using AutoDock Vina; the piperidinylidene moiety shows hydrophobic interactions with Leu330 and Phe454 .
Methodological: How do researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
- TR Antagonism Assay :
- Antiviral Screening :
- Use Vero cells infected with HSV-1; quantify viral load reduction via RT-PCR .
Data Analysis: How should researchers address inconsistencies in spectral data (e.g., NMR shifts)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
